1,2,3-Propanetriyl=2-laurate 1,3-distearate

概要

説明

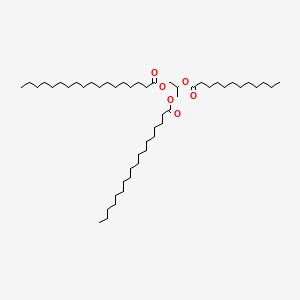

1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールは、sn-1位とsn-3位にステアリン酸、sn-2位にラウリン酸を含むトリアシルグリセロール化合物です . この化合物はバター脂肪に含まれており、その独特の構造特性で知られています .

2. 製法

合成経路と反応条件

1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールの合成は、通常、グリセロールをステアリン酸とラウリン酸でエステル化することによって行われます。反応はリパーゼによって触媒され、エステル化プロセスを促進します。 反応条件には、溶媒フリーの媒体を維持し、反応中に生成される水を連続的に除去することが含まれます .

工業的生産方法

工業的な環境では、1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールの生産は、大規模なエステル化プロセスで行われます。カンジダ・アンタルクティカ・リパーゼなどの特定の触媒の使用が一般的です。 反応温度、反応物のモル比、リン酸塩の濃度は、生産プロセスの収量と効率に影響を与える重要な要素です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Distearoyl-2-Lauroyl-rac-glycerol typically involves the esterification of glycerol with stearic acid and lauric acid. The reaction is catalyzed by lipases, which facilitate the esterification process. The reaction conditions include maintaining a solvent-free medium and continuously removing the water produced during the reaction .

Industrial Production Methods

In industrial settings, the production of 1,3-Distearoyl-2-Lauroyl-rac-glycerol involves large-scale esterification processes. The use of specific catalysts, such as Candida antarctica lipase, is common. The reaction temperature, molar ratio of reactants, and concentration of phosphate salts are crucial factors that influence the yield and efficiency of the production process .

化学反応の分析

反応の種類

1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は脂肪酸鎖を変えることができます。

置換: 置換反応は、グリセロール骨格または脂肪酸鎖で起こり得ます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、多くの場合、ハロゲンやアルキル化剤などの試薬を含む。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はヒドロキシ酸の形成につながる可能性がありますが、還元は飽和脂肪酸を生成する可能性があります。

4. 科学研究への応用

1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールは、以下を含むいくつかの科学研究への応用があります。

化学: 脂質化学とトリアシルグリセロールの挙動に関する研究におけるモデル化合物として使用されます。

生物学: 生物学的膜と脂質代謝における役割について調査されています。

医学: 潜在的な治療効果と薬物送達システムの構成要素としての可能性を探求しています。

科学的研究の応用

Research indicates that 1,2,3-Propanetriyl=2-laurate 1,3-distearate possesses notable biological activity , including:

- Antimicrobial Properties : The fatty acid components can influence cell membrane integrity and exhibit antibacterial effects against various pathogens. This makes the compound useful in pharmaceutical applications as a preservative or active ingredient in antimicrobial formulations.

- Enhancement of Bioavailability : Its surfactant properties may improve the solubility and bioavailability of other compounds when used in drug formulations or dietary supplements.

Applications in Scientific Research

- Drug Delivery Systems : The compound's ability to alter membrane dynamics can enhance drug permeation through biological membranes. This property is particularly valuable in developing lipid-based drug delivery systems that require stable emulsions.

- Cell Membrane Studies : Due to its interaction with lipid bilayers, it is used in studies investigating membrane fluidity and permeability. This research is critical for understanding cellular processes and developing new therapeutic strategies.

- Cosmetic Formulations : Its emollient properties make it a popular choice in cosmetic products, where it serves as a moisturizer or skin-conditioning agent. Its stability under varying conditions enhances the shelf life of cosmetic formulations.

Industrial Applications

- Food Industry : As an emulsifier, it helps stabilize food products by preventing separation of ingredients. This application is crucial in products like margarine and salad dressings.

- Personal Care Products : The compound is utilized in lotions, creams, and other personal care items due to its moisturizing properties and ability to enhance product texture.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- A study published in Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound improved the bioavailability of poorly soluble drugs by enhancing their dissolution rates.

- Research published in International Journal of Cosmetic Science found that this compound significantly improved skin hydration levels when incorporated into topical formulations compared to controls lacking this ingredient.

作用機序

1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールの作用機序は、生物学的膜と酵素との相互作用を伴います。この化合物は、膜の流動性を調節し、膜結合酵素の活性を影響を与えることができます。 また、脂質代謝とエネルギー貯蔵にも役割を果たしています .

6. 類似の化合物との比較

類似の化合物

1,3-ジステアロイル-2-オレオイル-ラセミグリセロール: ラウリン酸の代わりにオレイン酸をsn-2位に含む.

1,3-ジステアロイル-2-リノレオイル-ラセミグリセロール: sn-2位にリノール酸を含む.

1,2-ジステアロイル-sn-グリセロ-3-ホスホ-ラセミグリセロール: sn-1位とsn-2位にステアリン酸を含むホスホグリセロール誘導体.

独自性

1,3-ジステアロイル-2-ラウロイル-ラセミグリセロールは、sn-2位にラウリン酸が存在するため、独自です。これは、独特の物理的および化学的特性を与えます。 この構造上の違いは、生物学的システムにおけるその挙動とさまざまな業界におけるその応用に影響を与えます .

類似化合物との比較

Similar Compounds

1,3-Distearoyl-2-Oleoyl-rac-glycerol: Contains oleic acid at the sn-2 position instead of lauric acid.

1,3-Distearoyl-2-Linoleoyl-rac-glycerol: Contains linoleic acid at the sn-2 position.

1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol: A phosphoglycerol derivative with stearic acid at the sn-1 and sn-2 positions.

Uniqueness

1,3-Distearoyl-2-Lauroyl-rac-glycerol is unique due to the presence of lauric acid at the sn-2 position, which imparts distinct physical and chemical properties. This structural variation influences its behavior in biological systems and its applications in various industries .

生物活性

1,2,3-Propanetriyl=2-laurate 1,3-distearate (CAS No. 56183-45-0) is a glyceride compound composed of a glycerol backbone esterified with two stearic acid chains and one lauric acid chain. This unique structure imparts notable biological activities, particularly in antimicrobial properties and interactions with biological membranes. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C51H98O6

- Molecular Weight : 807.32 g/mol

- Physical State : Colorless to slightly yellow solid

- Stability : Good thermal and chemical stability

The compound's surfactant properties enable it to enhance the bioavailability of other compounds in formulations, making it valuable in various industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity due to its fatty acid components. Fatty acids are known to influence cell membrane integrity and can exhibit antibacterial effects against various pathogens. The compound's ability to disrupt bacterial membranes contributes to its effectiveness against microorganisms.

Membrane Interaction and Drug Delivery

Studies have shown that this compound can significantly alter lipid bilayer properties when incorporated into phospholipid membranes. This interaction can enhance drug delivery systems by improving permeation through biological membranes or stabilizing emulsions. The compound acts as a second messenger in various cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, the following table compares it with structurally similar glycerides:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Lauryl-2,3-distearin | C51H98O6 | Similar structure but differs in fatty acid composition |

| 2-Lauroyl-1,3-distearin | C51H98O6 | Different position of lauric acid attachment |

| Tristearin | C57H110O6 | Composed solely of stearic acid chains |

| Glyceryl monostearate | C21H42O4 | Contains only one fatty acid chain |

The uniqueness of this compound lies in its combination of lauric and stearic acids which provides distinct functional properties beneficial for various industrial applications compared to other glycerides.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound exhibited reduced microbial load in vitro against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

- Drug Delivery Systems : In a controlled study involving liposomal formulations for drug delivery, the inclusion of this compound improved the encapsulation efficiency and release profile of hydrophobic drugs. This suggests potential applications in pharmaceutical formulations aimed at enhancing bioavailability.

- Toxicological Assessment : Toxicological studies have indicated that while the compound is generally safe at low concentrations (LD50 > 5 mL/kg bw), higher doses may lead to low-grade respiratory irritation. Continuous research is necessary to confirm long-term safety profiles.

特性

IUPAC Name |

(2-dodecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRYLOWVFBNJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。